REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([CH2:9][C:10]([O:12]CC)=O)(=O)[CH:5]([CH3:7])[CH3:6]>C(O)C>[CH:5]([C:4]1[CH2:9][C:10](=[O:12])[NH:2][N:3]=1)([CH3:7])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20 to 25° C. for a further 14 hours approximately
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to approximately −10° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |